molecular formula C8H14O6S B1615837 Dimethyl 3,3'-sulfonyldipropanoate CAS No. 5450-67-9

Dimethyl 3,3'-sulfonyldipropanoate

Cat. No.: B1615837
CAS No.: 5450-67-9
M. Wt: 238.26 g/mol
InChI Key: SOXWILJBXODYRC-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-sulfonyldipropanoate is an organic compound characterized by a central sulfonyl group (-SO₂-) bridging two propanoate ester moieties.

Properties

CAS No.

5450-67-9

Molecular Formula

C8H14O6S

Molecular Weight

238.26 g/mol

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfonylpropanoate

InChI

InChI=1S/C8H14O6S/c1-13-7(9)3-5-15(11,12)6-4-8(10)14-2/h3-6H2,1-2H3

InChI Key

SOXWILJBXODYRC-UHFFFAOYSA-N

SMILES

COC(=O)CCS(=O)(=O)CCC(=O)OC

Canonical SMILES

COC(=O)CCS(=O)(=O)CCC(=O)OC

Other CAS No.

5450-67-9

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Sulfonyl vs. Amine Linkages

The sulfonyl group in dimethyl 3,3'-sulfonyldipropanoate differentiates it from amine-linked analogs such as diethyl 3,3'-azanediyldipropanoate (CAS 23651-62-9) and ethyl 3-(diethylamino)propanoate (CAS 42980-55-2) (). Key differences include:

  • Electronic Effects : The sulfonyl group is a strong electron-withdrawing group, increasing the electrophilicity of adjacent carbons and enhancing susceptibility to nucleophilic attack. In contrast, amine linkages (-NH- or -NR₂) are electron-donating, reducing reactivity toward hydrolysis .
  • Polarity and Solubility : Sulfonyl-containing compounds exhibit higher polarity, favoring solubility in polar solvents (e.g., water or alcohols), whereas amine-linked analogs are more lipophilic and soluble in organic solvents.
  • Thermal Stability: Sulfonyl bridges (as seen in 4,4'-sulfonyldiphenol, ) confer greater thermal stability compared to amine-linked structures, which may degrade at lower temperatures due to N–H bond cleavage .
Table 1: Structural and Functional Group Comparison
Compound Linking Group Ester Groups Key Properties
This compound -SO₂- Methyl High polarity, thermal stability
Diethyl 3,3'-azanediyldipropanoate -NH- Ethyl Moderate lipophilicity, lower stability
Ethyl 3-(diethylamino)propanoate -N(CH₂CH₃)₂- Ethyl High lipophilicity, base-sensitive

Comparison with Ester Variants

The choice of ester groups (methyl vs. ethyl) significantly impacts physicochemical properties:

  • Volatility: Methyl esters (e.g., this compound) are more volatile than ethyl esters, facilitating purification via distillation.
  • Hydrolysis Rates : Methyl esters hydrolyze faster under basic conditions due to reduced steric hindrance compared to bulkier ethyl esters (inferred from analogs) .

Preparation Methods

Reaction Conditions

Component Molar Ratio (Range) Temperature Range Solvent/Additives
Methyl acrylate 1 0–10°C Ammonium sulfide solution
Sodium polysulfide (Na₂Sₓ) 0.3–2 Hydrochloric acid (HCl)
Hydrochloric acid 0.7–1.8 Sodium sulfite (post-reaction treatment)

Key Findings

  • Yield : 89–93% for 3,3'-dithiodipropionic acid methyl ester.
  • Advantages :
    • Replaces toxic hydrogen sulfide gas with safer sodium polysulfide.
    • Homogeneous reaction conditions improve raw material utilization.
  • Post-reaction processing :
    • Organic phase is washed with sodium sulfite solution to remove excess sulfur.

Synthesis of N,N'-Dimethyl-3,3'-dithiodipropionamide

This compound is prepared by reacting 3,3'-dithiodipropionic acid methyl ester with aqueous methylamine :

Reaction Parameters

Parameter Example 1 Example 2
Methylamine concentration 36% aqueous 36% aqueous
Temperature 20°C 20°C
Reaction time 72 hours 5 hours
Yield (crude product) 117.5 g (m.p. 113–115°C) 116.5 g (m.p. 113–115°C)
Post-purification Water recrystallization (m.p. 114.5–115.5°C)

Optimization Insights

  • Polar solvents (e.g., water or C1–10 alcohols) reduce carcinogenic byproducts like MMAP (N-methyl-3-(N-methylamino)-propionamide).
  • Temperature control (0–50°C) minimizes side reactions.

Comparative Analysis of Methods

Method Advantages Limitations
Sodium polysulfide route High yield (~93%), avoids H₂S gas Requires precise temperature control
Methylamine reaction Reduced carcinogenic byproducts Long reaction times (up to 72 hours)

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